molecular formula C5H6BrClN2 B6271765 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole CAS No. 84547-58-0

5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No. B6271765
CAS RN: 84547-58-0
M. Wt: 209.5
InChI Key:
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Description

5-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole (5-BrM-4-Cl-1-Me-1H-pyrazole) is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is an alkyl-substituted derivative of pyrazole, and is of interest due to its potential applications in scientific research. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole involves the reaction of 4-chloro-1-methyl-1H-pyrazole with bromomethane in the presence of a base to form the desired product.

Starting Materials
4-chloro-1-methyl-1H-pyrazole, Bromomethane, Base (such as sodium hydroxide or potassium carbonate), Solvent (such as acetone or DMF)

Reaction
Add 4-chloro-1-methyl-1H-pyrazole and base to a solvent and stir to dissolve., Add bromomethane dropwise to the reaction mixture while stirring., Heat the reaction mixture to reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with a suitable solvent and dry under vacuum to obtain the desired product.

Scientific Research Applications

5-BrM-4-Cl-1-Me-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. Additionally, it has been studied for its potential use in the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of 5-BrM-4-Cl-1-Me-1H-pyrazole is not yet fully understood. However, it is believed to act as a ligand for coordination chemistry, as it binds to metal ions such as zinc and copper. Additionally, it is believed to act as a catalyst for organic reactions, as it facilitates the breaking of carbon-carbon and carbon-hydrogen bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BrM-4-Cl-1-Me-1H-pyrazole are not yet fully understood. However, it is believed that it may have the potential to affect the activity of enzymes and other proteins, as well as the expression of genes. Additionally, it is thought that it may have the potential to affect the metabolism of certain compounds, such as lipids and carbohydrates.

Advantages And Limitations For Lab Experiments

The use of 5-BrM-4-Cl-1-Me-1H-pyrazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has a low potential for causing adverse effects. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of strong bases or acids.

Future Directions

There are several potential future directions for the research and development of 5-BrM-4-Cl-1-Me-1H-pyrazole. One potential direction is the development of new compounds based on its structure. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to explore its potential effects on biochemical and physiological processes. Finally, further research could be conducted to explore its potential use in the development of new catalysts and ligands.

properties

CAS RN

84547-58-0

Product Name

5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

Molecular Formula

C5H6BrClN2

Molecular Weight

209.5

Purity

95

Origin of Product

United States

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